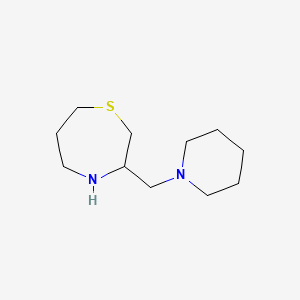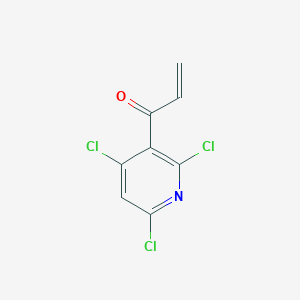
5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” is not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline” are not explicitly mentioned in the search results .Applications De Recherche Scientifique
Novel Potent Anticonvulsant Agent
5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline derivatives have shown significant potential as anticonvulsant agents. For example, certain N-substituted 1,2,3,4-tetrahydroisoquinolines have been evaluated against audiogenic seizures in mice, revealing high potency comparable to known anticonvulsant agents. These derivatives act as noncompetitive modulators of AMPA receptors, indicating their therapeutic potential in treating seizures (Gitto et al., 2006).
Potential Treatment for Parkinsonism
1,2,3,4-Tetrahydroisoquinoline derivatives have been found in the brain and cerebrospinal fluid of Parkinsonian patients. These derivatives, such as 1-Benzyl-1,2,3,4-tetrahydroisoquinoline, have been associated with the pathophysiology of Parkinson's disease. In animal models, repeated administration of these compounds induced behavioral abnormalities related to Parkinson's disease, suggesting a potential link to the idiopathic form of the disease (Kotake et al., 1995).
PPAR Gamma Agonists for Diabetes Treatment
A series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been synthesized and evaluated, revealing potent activity as peroxisome proliferators-activated receptor (PPAR) gamma agonists. These derivatives, such as KY-021, significantly reduced plasma glucose and triglyceride levels in animal models, showing potential as efficacious and safe drugs for diabetes treatment (Azukizawa et al., 2008).
AMPA Receptor Modulators for Epilepsy Treatment
1,2,3,4-Tetrahydroisoquinoline derivatives have also been investigated as non-competitive AMPA receptor antagonists in genetic animal models of absence epilepsy. These studies highlight the role of specific neuronal areas and the potential of AMPA receptor antagonists in treating absence epilepsies (Citraro et al., 2006).
Cardiovascular System Modulators
Research on 1,2,3,4-tetrahydroisoquinoline derivatives has revealed their potential as specific bradycardic agents. These compounds have demonstrated potent bradycardic activity in animal models, indicating their potential use in managing heart rate without significantly affecting blood pressure (Kakefuda et al., 2003).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
5-bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF3N/c11-9-4-7(10(12,13)14)3-6-5-15-2-1-8(6)9/h3-4,15H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJAPXLHVNGTIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC(=C2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745091 | |
| Record name | 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1356111-42-6 | |
| Record name | Isoquinoline, 5-bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356111-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(2-bromobutanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402932.png)
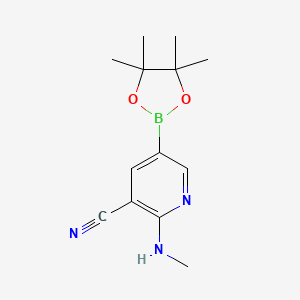

![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-6-ol](/img/structure/B1402936.png)
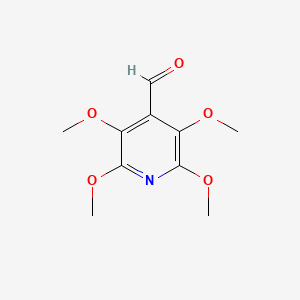


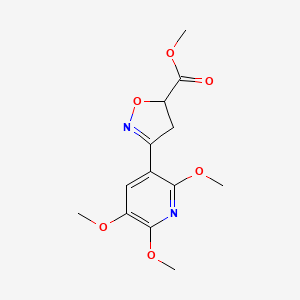
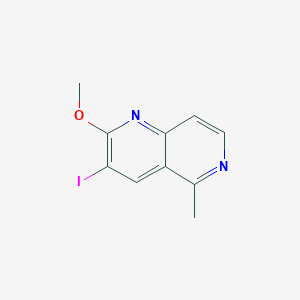
![5-Ethoxyfuro[3,4-b]pyridin-7(5H)-one](/img/structure/B1402946.png)
